

3-Fluoro-5-nitrobenzonitrile: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 3-Fluoro-5-nitrobenzonitrile

Cat. No.: B027671

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-nitrobenzonitrile, identified by its CAS number 110882-60-5, is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis.^[1] Its trifunctional nature, featuring a nitrile, a nitro group, and a fluorine atom meta-disposed on a benzene ring, offers a rich platform for diverse chemical transformations. The electron-withdrawing properties of the nitro and nitrile groups activate the fluorine atom for nucleophilic aromatic substitution (S_NAr), while the nitro group itself can be readily transformed into other functionalities, and the nitrile group offers further synthetic handles.

While specific literature on the reactions of **3-fluoro-5-nitrobenzonitrile** is not as extensive as for its 2-fluoro and 4-fluoro isomers, its reactivity can be reliably predicted based on well-established principles of physical organic chemistry and by analogy to closely related molecules. This guide will provide a comprehensive overview of the expected reactivity of **3-fluoro-5-nitrobenzonitrile**, supported by data from analogous compounds, to showcase its utility in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

The physical and chemical properties of **3-fluoro-5-nitrobenzonitrile**, along with its common isomers for comparison, are summarized below. The distinct substitution patterns of these

isomers lead to differences in their physical properties and reactivity.

Property	3-Fluoro-5-nitrobenzonitrile	2-Fluoro-5-nitrobenzonitrile	4-Fluoro-3-nitrobenzonitrile
CAS Number	110882-60-5[1]	17417-09-3[2]	1009-35-4
Molecular Formula	C ₇ H ₃ FN ₂ O ₂ [1]	C ₇ H ₃ FN ₂ O ₂ [2]	C ₇ H ₃ FN ₂ O ₂
Molecular Weight	166.11 g/mol [1]	166.11 g/mol [2]	166.11 g/mol
Appearance	White to off-white powder	White to off-white powder[3]	-
Melting Point	-	76-80 °C[4]	-
Boiling Point	-	-	-
Purity	min 97%[1]	>98%[3]	-

Note: Data for **3-Fluoro-5-nitrobenzonitrile** is limited. Data for isomers is provided for comparison.

Core Synthetic Transformations

The unique arrangement of functional groups in **3-fluoro-5-nitrobenzonitrile** allows for a range of selective chemical transformations. The primary reaction pathways involve nucleophilic aromatic substitution at the C-F bond and reduction of the nitro group.

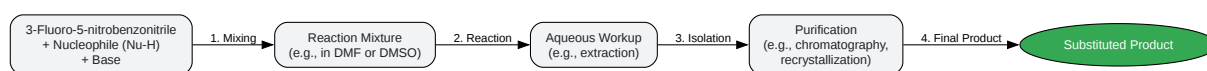
Nucleophilic Aromatic Substitution (S_NAr)

The fluorine atom in **3-fluoro-5-nitrobenzonitrile** is activated towards nucleophilic attack by the strong electron-withdrawing effects of the meta-positioned nitro and nitrile groups. This allows for the displacement of the fluoride ion by a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur. This reaction is a powerful tool for introducing diverse substituents onto the aromatic ring.

A closely related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, has been shown to undergo S_NAr reactions with various nucleophiles, providing a good model for the expected

reactivity of **3-fluoro-5-nitrobenzonitrile**.^{[5][6][7]} For instance, reactions with oxygen, sulfur, and nitrogen nucleophiles proceed to give the corresponding substituted products.^{[5][6][7]}

The general workflow for a typical S_NAr reaction is depicted below:



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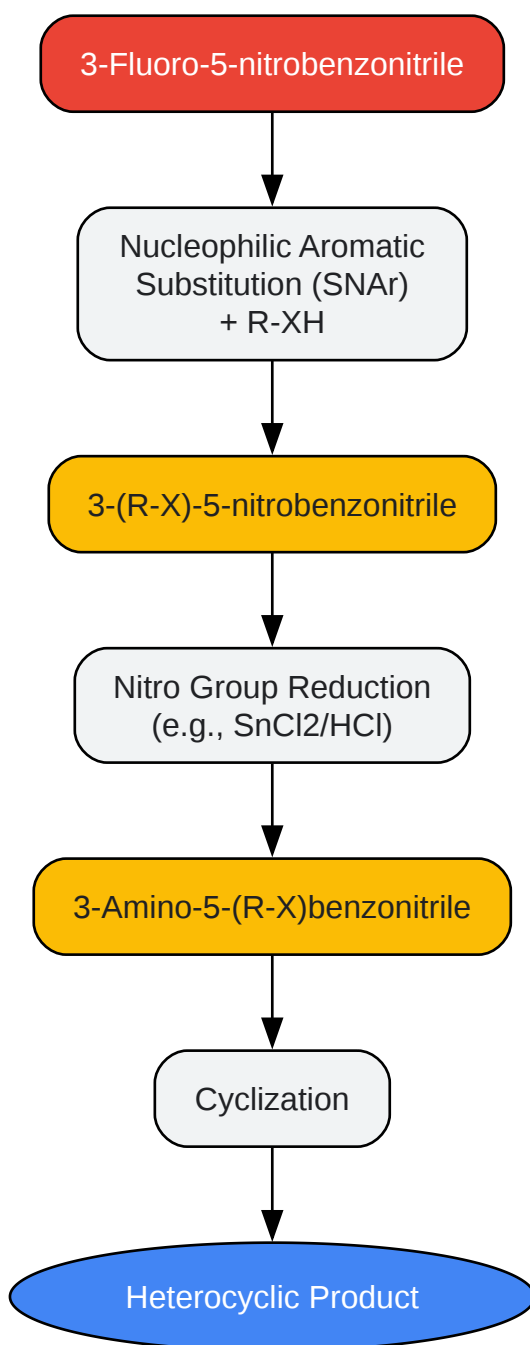
S_NAr Experimental Workflow

Reduction of the Nitro Group

The nitro group of **3-fluoro-5-nitrobenzonitrile** can be selectively reduced to an amino group, a key functional group for further synthetic elaborations, such as amide bond formation or the construction of heterocyclic rings. Common reagents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or iron powder in acidic media. The resulting 3-amino-5-fluorobenzonitrile is a valuable intermediate in its own right.

The transformation of the nitro group to an amine significantly alters the electronic properties of the aromatic ring, which can be strategically employed in multi-step syntheses.

A logical pathway for the utilization of **3-fluoro-5-nitrobenzonitrile** as a building block for heterocyclic synthesis is outlined below. This involves an initial S_NAr reaction followed by reduction of the nitro group and subsequent cyclization.



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Heterocycle Synthesis Pathway

Representative Experimental Protocols

While specific experimental procedures for **3-fluoro-5-nitrobenzonitrile** are scarce in the literature, the following protocols for analogous transformations provide a reliable guide for its use in synthesis.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine (Analogous Reaction)

This protocol is adapted from the reaction of 2-fluoro-5-nitrobenzonitrile with amines.

Materials:

- 2-Fluoro-5-nitrobenzonitrile (1.0 eq)
- Amine (1.1 eq)
- Potassium carbonate (K_2CO_3) (2.0 eq)
- Dimethylformamide (DMF)

Procedure:

- To a solution of 2-fluoro-5-nitrobenzonitrile in DMF, add the desired amine and potassium carbonate.
- Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Collect the resulting precipitate by filtration.
- Wash the solid with water and dry under vacuum.
- If necessary, purify the product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Reduction of the Nitro Group

This is a standard and reliable method for the reduction of aromatic nitro groups.

Materials:

- Aryl nitro compound (e.g., 3-substituted-5-nitrobenzonitrile) (1.0 eq)
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (4.0-5.0 eq)
- Ethanol (EtOH) or Ethyl Acetate (EtOAc)
- Concentrated Hydrochloric Acid (HCl) (for reactions in EtOAc)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve the aryl nitro compound in ethanol or ethyl acetate.
- Add tin(II) chloride dihydrate to the solution. If using ethyl acetate, add concentrated HCl and heat to reflux. If using ethanol, the reaction may proceed at room temperature or with gentle heating.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is ~ 8 .
- Extract the product with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified if necessary.

Summary and Outlook

3-Fluoro-5-nitrobenzonitrile is a promising and versatile building block for organic synthesis. Its trifunctional nature allows for a range of selective transformations, primarily nucleophilic aromatic substitution of the fluorine atom and reduction of the nitro group. These reactions provide access to a wide array of substituted aromatic intermediates that are valuable in the

synthesis of pharmaceuticals, agrochemicals, and novel materials. While detailed studies on this specific isomer are limited, its reactivity can be confidently predicted from its isomers and other analogous compounds. For researchers and professionals in drug development, **3-fluoro-5-nitrobenzonitrile** represents a valuable addition to the synthetic chemist's toolbox for the construction of complex molecular architectures.

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